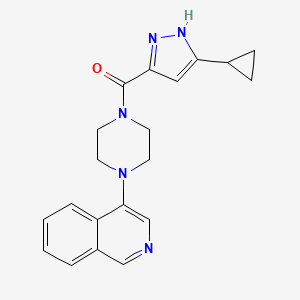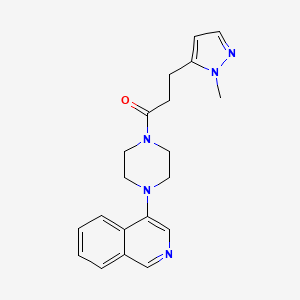![molecular formula C17H15N7S B7678876 5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole](/img/structure/B7678876.png)
5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole, also known as DTT, is a commonly used reagent in biochemistry and molecular biology. It is a thiol-based reducing agent that is widely used for protein denaturation, reduction, and modification.
Mechanism of Action
5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole works by breaking the disulfide bonds in proteins. Disulfide bonds are covalent bonds between two cysteine residues in a protein. These bonds help to stabilize the protein's structure. This compound reduces the disulfide bonds by donating a hydrogen atom to one of the sulfur atoms in the bond, which forms a thiol group. The thiol group can then react with another thiol group to form a disulfide bond.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It can cause protein denaturation, reduction, and modification. This compound can also cause oxidative stress and cell damage if used in excess. Additionally, this compound can interfere with some enzymatic reactions and can inhibit the activity of some enzymes.
Advantages and Limitations for Lab Experiments
5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole has a number of advantages for lab experiments. It is a potent reducing agent that can break even the most stubborn disulfide bonds. It is also relatively inexpensive and easy to use. However, this compound has some limitations. It can cause protein denaturation and modification, which can affect the structure and function of the protein being studied. Additionally, this compound can interfere with some enzymatic reactions and can inhibit the activity of some enzymes.
Future Directions
There are a number of future directions for the use of 5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole in scientific research. One area of research is the use of this compound in the study of protein folding and misfolding. This compound can be used to break disulfide bonds in misfolded proteins, which can then be refolded in the correct conformation. Another area of research is the development of new reducing agents that are more specific and less damaging to proteins. Finally, there is a need for further research into the effects of this compound on enzymatic reactions and the development of new methods for studying enzyme activity in the presence of reducing agents.
Synthesis Methods
5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole is synthesized by reacting 5-mercapto-1-methyltetrazole with 4,5-diphenyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline powder.
Scientific Research Applications
5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole is widely used in scientific research for the reduction of disulfide bonds in proteins. It is used to break the disulfide bonds in proteins, which allows for the study of the protein's structure and function. This compound is also used to reduce the disulfide bonds in antibodies, which allows for the study of antibody-antigen interactions. Additionally, this compound is used in the preparation of samples for gel electrophoresis and mass spectrometry.
Properties
IUPAC Name |
5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7S/c1-23-21-15(18-22-23)12-25-17-20-19-16(13-8-4-2-5-9-13)24(17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFECWXKQKURWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B7678798.png)
![N-[4-(2-hydroxyethylsulfanylmethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7678808.png)
![5-[[[Cyclobutylmethyl(propan-2-yl)carbamoyl]amino]methyl]furan-2-carboxamide](/img/structure/B7678812.png)
![5-bromo-2-[(E)-2-(1-tert-butyltriazol-4-yl)ethenyl]-1,3-thiazole](/img/structure/B7678818.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methyl-3-oxo-1,4-diazepane-1-carboxamide](/img/structure/B7678824.png)

![5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7678848.png)
![5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B7678852.png)
![1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea](/img/structure/B7678854.png)

![1-[2-(3,5-Dichlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7678868.png)
![[(2E,4E)-hexa-2,4-dienyl] [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7678870.png)

![1-methyl-5-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methylsulfonyl]-1,2,4-triazole](/img/structure/B7678890.png)
